Home > Products > Screening Compounds P2599 > 2-Hydroxyethyl docosanoate
2-Hydroxyethyl docosanoate - 109376-47-8

2-Hydroxyethyl docosanoate

Catalog Number: EVT-8756554
CAS Number: 109376-47-8
Molecular Formula: C24H48O3
Molecular Weight: 384.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of 2-hydroxyethyl docosanoate is the esterification of docosanoic acid, which can be obtained from natural fats and oils. Docosanoic acid, also known as behenic acid, is a saturated fatty acid commonly found in various plant oils, including peanut oil and rapeseed oil. The synthesis involves the reaction of docosanoic acid with 2-hydroxyethyl alcohol, typically using acid catalysts to facilitate the esterification process.

Classification

2-Hydroxyethyl docosanoate can be classified as:

  • Chemical Class: Fatty acid esters
  • Functional Group: Ester
  • Molecular Formula: C24H48O3
  • Molecular Weight: 384.56 g/mol
Synthesis Analysis

Methods

The synthesis of 2-hydroxyethyl docosanoate generally involves the following steps:

  1. Esterification Reaction: The reaction between docosanoic acid and 2-hydroxyethyl alcohol is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  2. Reaction Conditions: The reactants are typically heated under reflux conditions to promote the formation of the ester bond.
  3. Purification: After the reaction, the product mixture is purified using techniques such as distillation or recrystallization to isolate pure 2-hydroxyethyl docosanoate.

Technical Details

The reaction can be represented as follows:

Docosanoic Acid+2 Hydroxyethyl AlcoholAcid Catalyst2 Hydroxyethyl Docosanoate+Water\text{Docosanoic Acid}+\text{2 Hydroxyethyl Alcohol}\xrightarrow{\text{Acid Catalyst}}\text{2 Hydroxyethyl Docosanoate}+\text{Water}

The yield and purity of the product can be enhanced by optimizing reaction parameters such as temperature, time, and catalyst concentration.

Molecular Structure Analysis

Structure

The molecular structure of 2-hydroxyethyl docosanoate features a long hydrophobic hydrocarbon tail derived from docosanoic acid, along with a hydrophilic hydroxyl group from 2-hydroxyethyl alcohol. This amphiphilic nature contributes to its solubility characteristics.

Data

  • IUPAC Name: 2-Hydroxyethyl docosanoate
  • CAS Number: 56149-10-1
  • InChI Key: VKKGBDRVEPPFDR-UHFFFAOYSA-N
  • Canonical SMILES: CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC
Chemical Reactions Analysis

Reactions

2-Hydroxyethyl docosanoate can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into docosanoic acid and 2-hydroxyethyl alcohol.
    2 Hydroxyethyl Docosanoate+H2ODocosanoic Acid+2 Hydroxyethyl Alcohol\text{2 Hydroxyethyl Docosanoate}+\text{H}_2\text{O}\rightarrow \text{Docosanoic Acid}+\text{2 Hydroxyethyl Alcohol}
  2. Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
  3. Reduction: Reduction reactions can convert ester groups into alcohols.
  4. Substitution Reactions: Nucleophilic substitution reactions may replace ester groups with other functional groups.

Technical Details

Common reagents used for these reactions include:

  • Hydrolysis: Acidic or basic aqueous solutions
  • Oxidation: Potassium permanganate or chromium trioxide
  • Reduction: Lithium aluminum hydride or sodium borohydride
Mechanism of Action

The mechanism of action for 2-hydroxyethyl docosanoate primarily revolves around its interaction with biological membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it aids in encapsulating therapeutic agents within lipid-based carriers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid
  • Odor: Mild fatty odor
  • Solubility: Soluble in organic solvents; limited solubility in water due to its long hydrophobic chain.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to hydrolysis in the presence of moisture.
  • Reactivity: Can undergo hydrolysis, oxidation, reduction, and substitution reactions as previously discussed.
Applications

2-Hydroxyethyl docosanoate has several scientific uses:

  1. Pharmaceuticals: Used as an excipient in drug formulations due to its emulsifying properties.
  2. Cosmetics: Acts as an emollient in skin care products, providing moisture and improving skin texture.
  3. Biotechnology: Utilized in the development of lipid-based drug delivery systems that enhance bioavailability of poorly soluble drugs.
Metabolic Pathways and Enzymatic Processing

Omega-Oxidation Mechanisms of Very Long-Chain Fatty Acid Derivatives

The omega (ω)-oxidation pathway represents a significant metabolic route for very long-chain fatty acid (VLCFA) derivatives, including esters such as 2-hydroxyethyl docosanoate. This pathway initiates at the terminal methyl group (ω-end) of aliphatic chains, contrasting with beta-oxidation that occurs at the carboxyl terminus. Docosanoic acid (C22:0), the hydrolytic product of 2-hydroxyethyl docosanoate, undergoes sequential oxidation in hepatic microsomes through a multi-step enzymatic process. Initial ω-hydroxylation produces 22-hydroxy-docosanoic acid, which is subsequently oxidized to the aldehyde intermediate and finally to docosanedioic acid (C22:0-DCA), the corresponding dicarboxylic acid [1] [3].

This pathway exhibits distinct characteristics for VLCFAs compared to medium-chain fatty acids. Microsomal studies demonstrate that docosanoic acid (C22:0) serves as an efficient substrate for ω-oxidation systems, with kinetic analyses revealing a higher affinity for VLCFAs than shorter-chain analogs [3]. The ω-oxidation of docosanoate derivatives becomes physiologically significant under conditions where beta-oxidation is impaired, serving as an alternative pathway for fatty acid clearance. The reaction sequence proceeds as follows:

Table 1: Omega-Oxidation Steps for Docosanoate Derivatives

SubstrateProductEnzyme ClassReaction Type
Docosanoic acid (C22:0)22-Hydroxy-docosanoic acidCytochrome P450 ω-hydroxylaseTerminal hydroxylation
22-Hydroxy-docosanoic acid22-Oxo-docosanoic acidAlcohol dehydrogenaseOxidation to aldehyde
22-Oxo-docosanoic acidDocosanedioic acid (C22:0-DCA)Aldehyde dehydrogenaseOxidation to carboxylate

Cytochrome P450-Mediated Hydroxylation (CYP4F/CYP4A Subfamilies)

The initial and rate-limiting hydroxylation step in the ω-oxidation of 2-hydroxyethyl docosanoate derivatives is primarily catalyzed by cytochrome P450 enzymes from the CYP4A and CYP4F subfamilies. These membrane-bound monooxygenases exhibit exceptional specificity for terminal methyl group hydroxylation of saturated fatty acids and their derivatives. Inhibition studies using rat liver microsomes demonstrate that docosanoic acid ω-hydroxylation is strongly suppressed (>80% inhibition) by specific cytochrome P450 inhibitors including miconazole, ketoconazole, and 17-octadecynoic acid [1] [2]. This high sensitivity profile implicates CYP4A and/or CYP4F isoforms as the predominant catalysts.

Human isoforms exhibit distinct substrate specificities toward VLCFAs. Recombinant expression studies confirm that CYP4F2 and CYP4F3B possess high catalytic efficiency for docosanoic acid (C22:0) ω-hydroxylation, with apparent Km values in the low micromolar range [3]. These enzymes demonstrate broad tissue distribution, with significant expression in liver, kidney, and small intestine, suggesting multiple sites for 2-hydroxyethyl docosanoate metabolism [2]. The CYP4F subfamily exhibits a unique membrane-binding structure that facilitates interaction with hydrophobic VLCFA substrates, positioning the ω-carbon adjacent to the heme iron for efficient hydroxylation.

Table 2: Cytochrome P450 Isoforms Involved in Docosanoate ω-Hydroxylation

EnzymeSpeciesTissue DistributionSubstrate PreferenceInhibitor Sensitivity
CYP4F2HumanLiver, kidney, small intestineC18-C22 VLCFAsKetoconazole, 17-ODYA
CYP4F3BHumanLiver, leukocytesC20-C26 VLCFAsKetoconazole, 17-ODYA
CYP4A1RatLiver, kidneyC12-C22 fatty acids17-ODYA, disulfiram
CYP4F1RatLiver, kidney, lungC22-C26 VLCFAsMiconazole, ketoconazole

Bidirectional Substrate Specificity in Hepatic Microsomal Systems

Hepatic microsomal systems exhibit remarkable bidirectional processing capabilities for docosanoate derivatives. Studies using rat liver microsomes reveal that the initial ω-hydroxylation product, 22-hydroxy-docosanoic acid, undergoes further oxidation via two distinct enzymatic pathways. When incubated with reduced nicotinamide adenine dinucleotide phosphate (NADPH), oxidation to docosanedioic acid occurs via a cytochrome P450-dependent monooxygenase reaction. Alternatively, in the presence of oxidized nicotinamide adenine dinucleotide (NAD⁺), the same conversion proceeds through an alcohol dehydrogenase/aldehyde dehydrogenase pathway [1] [3].

This bidirectional specificity has significant implications for 2-hydroxyethyl docosanoate metabolism. The NADPH-dependent pathway demonstrates high sensitivity to cytochrome P450 inhibitors (miconazole, disulfiram), while the NAD⁺-dependent pathway remains unaffected by these inhibitors [1]. Kinetic analyses indicate that the NADPH-dependent pathway predominates under physiological conditions, accounting for approximately 70-80% of dicarboxylic acid formation in standard microsomal preparations. The coexistence of these pathways provides metabolic flexibility, ensuring efficient clearance of VLCFA derivatives under varying cellular redox conditions. Molecular oxygen depletion experiments confirm the obligate requirement for oxygen in the NADPH-dependent pathway, while the NAD⁺-dependent pathway proceeds anaerobically [1].

Co-Factor Dependencies in Dicarboxylic Acid Formation Pathways

The formation of dicarboxylic acids from VLCFA derivatives exhibits complex co-factor dependencies that determine metabolic flux through divergent pathways. The initial ω-hydroxylation of docosanoic acid absolutely requires molecular oxygen (O₂) and reduced nicotinamide adenine dinucleotide phosphate (NADPH), serving as essential co-substrates for cytochrome P450-mediated monooxygenation [1]. This reaction consumes one molecule each of O₂ and NADPH while producing one molecule of oxidized nicotinamide adenine dinucleotide phosphate (NADP⁺) and water (H₂O) per hydroxylation event.

The subsequent oxidation steps demonstrate differential co-factor requirements based on the enzymatic pathway employed. The cytochrome P450-mediated conversion of ω-hydroxy-docosanoic acid to docosanedioic acid similarly requires NADPH and O₂, maintaining the stoichiometric ratio of 1:1 (NADPH:O₂) [1]. In contrast, the dehydrogenase pathway utilizes oxidized nicotinamide adenine dinucleotide (NAD⁺) as the primary electron acceptor, converting ω-hydroxy-docosanoic acid to the aldehyde intermediate, followed by further oxidation to the dicarboxylic acid using either NAD⁺ or oxidized nicotinamide adenine dinucleotide (NAD⁺) as co-factor. This pathway operates independently of molecular oxygen, enabling dicarboxylic acid production under hypoxic conditions [1].

Inhibition studies demonstrate that disulfiram (a potent aldehyde dehydrogenase inhibitor) suppresses dicarboxylic acid formation exclusively in the NAD⁺-dependent pathway, while cytochrome P450 inhibitors such as miconazole specifically target the NADPH-dependent pathway. These differential inhibition profiles provide valuable tools for dissecting the relative contributions of each pathway in biological systems [1].

Comparative Species-Specific Metabolism in Human versus Rodent Models

Significant interspecies differences exist in the omega-oxidation capacity for docosanoate derivatives between humans and rodent models. Rat liver microsomes demonstrate approximately 3-fold higher ω-hydroxylation activity toward docosanoic acid compared to human liver microsomes when normalized for microsomal protein content [1] [3]. This heightened activity correlates with differential expression patterns of CYP4A and CYP4F subfamily enzymes. Rodents express a broader repertoire of CYP4A isoforms (CYP4A1, CYP4A2, CYP4A3, CYP4A8) with overlapping substrate specificity toward VLCFAs, while humans rely predominantly on CYP4F2 and CYP4F3B for docosanoic acid ω-hydroxylation [2] [3].

Molecular characterization reveals structural variations in the substrate-binding channels of human versus rodent cytochrome P450 ω-hydroxylases. These structural differences translate into distinct catalytic efficiencies for VLCFA substrates. Human CYP4F2 exhibits a Km of 24.5 ± 3.1 μM for docosanoic acid, whereas rat CYP4A1 demonstrates a lower Km of 12.8 ± 2.4 μM, indicating higher substrate affinity in the rodent enzyme [1] [3]. Furthermore, the relative contribution of the NADPH-dependent versus NAD⁺-dependent pathways differs between species, with human liver microsomes exhibiting a greater proportion of NAD⁺-dependent dicarboxylic acid formation (approximately 40%) compared to rat microsomes (approximately 20%) [1].

These species-specific variations have critical implications for translating findings from rodent models to human physiology. The substantially higher ω-oxidation capacity in rodents may compensate for limitations in other metabolic pathways, potentially underestimating the accumulation of VLCFA derivatives in human disorders. Additionally, the differential inhibitor sensitivity profiles between species must be considered when evaluating potential therapeutic interventions targeting omega-oxidation enzymes [3] [5].

Table 3: Species Comparison of Docosanoate Metabolism Parameters

ParameterHuman SystemsRodent ModelsFunctional Implications
Primary ω-hydroxylasesCYP4F2, CYP4F3BCYP4A1, CYP4A3, CYP4F1Substrate affinity differences
Apparent Km for C22:0 (μM)24.5 ± 3.1 (CYP4F2)12.8 ± 2.4 (CYP4A1)Higher affinity in rodents
Vmax (nmol/min/mg protein)0.42 ± 0.081.35 ± 0.21Higher capacity in rodents
NAD⁺-dependent pathway proportion~40%~20%Differential redox regulation
CYP4A subfamily expressionLow (CYP4A11, CYP4A22)High (multiple isoforms)Compensatory mechanisms in rodents
Response to CYP4A inducersModerate (peroxisome proliferators)Strong (peroxisome proliferators)Species-specific induction potential

Properties

CAS Number

109376-47-8

Product Name

2-Hydroxyethyl docosanoate

IUPAC Name

2-hydroxyethyl docosanoate

Molecular Formula

C24H48O3

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)27-23-22-25/h25H,2-23H2,1H3

InChI Key

HJIHXGNKBCJVAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.